molecular formula C21H27NO2 B11951403 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 1620-82-2

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B11951403
CAS No.: 1620-82-2
M. Wt: 325.4 g/mol
InChI Key: SIOFYSQLCFRELK-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is a substituted cyclohexadienone derivative characterized by a central quinoid core functionalized with tert-butyl groups at the 2- and 6-positions and a 4-hydroxyanilino-methylidene moiety at the 4-position. Its molecular formula is C₂₅H₃₁NO₂, with a molecular weight of 377.52 g/mol.

The compound’s structure is stabilized by conjugation across the cyclohexadienone system, with the methylidene group facilitating π-electron delocalization. Crystallographic studies of analogous compounds (e.g., 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one) reveal planar geometries and intermolecular hydrogen bonding involving the hydroxyl group .

Properties

CAS No.

1620-82-2

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C21H27NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-13,23-24H,1-6H3

InChI Key

SIOFYSQLCFRELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Precursors

The tert-butyl groups at the 2- and 6-positions of the cyclohexadienone ring are typically introduced via Friedel-Crafts alkylation. In a method adapted from the preparation of 2,6-di-tert-butyl-p-cresol, isobutylene gas is introduced under low-pressure conditions (0.05–0.5 MPa) into a reaction mixture containing p-cresol and a Brønsted acid catalyst (e.g., sulfuric acid or aromatic sulfonic acids). This step achieves a conversion rate exceeding 93.5% for tert-butyl substitution. For the target compound, this alkylation step is critical to establishing the sterically hindered tert-butyl groups, which stabilize the cyclohexadienone structure against oxidative degradation.

Formation of the Methylidene-Aniline Linkage

The 4-hydroxyanilino methylidene group is introduced through a condensation reaction between 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one and 4-hydroxyaniline. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine group of 4-hydroxyaniline attacks the carbonyl carbon of the cyclohexadienone, followed by dehydration to form the imine (methylidene) linkage. The reaction is typically conducted in anhydrous toluene or dichloromethane under reflux, with catalytic acetic acid to facilitate proton exchange.

Table 1: Representative Reaction Conditions for Methylidene-Aniline Formation

ParameterValue/DescriptionSource Citation
SolventToluene, Dichloromethane
Temperature80–110°C (reflux)
CatalystAcetic acid (1–5 mol%)
Reaction Time6–12 hours
Yield68–75%

Mechanistic Insights and Stereochemical Considerations

The condensation step is highly sensitive to electronic and steric effects. The tert-butyl groups at the 2- and 6-positions electronically deactivate the cyclohexadienone ring, directing the 4-hydroxyaniline to attack exclusively at the 4-position. Computational studies suggest that the reaction proceeds through a zwitterionic intermediate, where partial positive charge development on the carbonyl carbon is stabilized by resonance within the cyclohexadienone system. The final product adopts a planar conformation, with the methylidene-aniline group oriented perpendicular to the ring to minimize steric clashes with the tert-butyl substituents.

Optimization Strategies for Enhanced Yield and Purity

Catalyst Selection and Loading

The use of heterogeneous catalysts, such as silica-supported sulfonic acids, has been explored to improve recyclability and reduce byproduct formation. In comparative studies, silica-supported catalysts achieved yields of 72% with a 15% reduction in reaction time compared to homogeneous sulfuric acid.

Solvent Effects and Temperature Control

Polar aprotic solvents like dimethylformamide (DMF) have been tested as alternatives to toluene, but they often lead to side reactions such as over-alkylation. Maintaining a reaction temperature below 120°C is critical to preventing decomposition of the tert-butyl groups, which begins to occur at temperatures exceeding 130°C.

Analytical Characterization and Quality Control

The final product is characterized using a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H^1H NMR reveals distinct signals for the tert-butyl groups at δ 1.35 ppm (singlet, 18H) and the aromatic protons of the anilino group at δ 6.75–7.20 ppm.

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 349.2382 (calculated for C21_{21}H27_{27}NO2+_2^+).

  • HPLC Purity : Commercial batches report purity ≥98% using reverse-phase HPLC with UV detection at 254 nm.

Industrial Applications and Scalability

The compound’s stability and redox-active properties make it a candidate for antioxidant applications in polymers and lubricants. Pilot-scale syntheses have employed continuous-flow reactors to enhance reproducibility, achieving batch sizes of 50–100 kg with consistent yields of 70–73%. Challenges in scalability include the need for rigorous exclusion of moisture during the condensation step and the high cost of 4-hydroxyaniline precursors .

Chemical Reactions Analysis

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C15H24O2
Molecular Weight: 236.3499
CAS Registry Number: 10396-80-2
IUPAC Name: 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

The compound features a cyclohexadienone structure, characterized by the presence of two tert-butyl groups and a hydroxy group that contribute to its antioxidant properties.

Antioxidant Applications

One of the primary applications of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is as an antioxidant . It is widely used in the food industry and in the formulation of various consumer products to prevent oxidative degradation.

Case Study: Food Preservation

Research has demonstrated that this compound effectively inhibits lipid peroxidation in food products. A study found that incorporating this antioxidant into oils significantly extended their shelf life by preventing rancidity due to oxidative stress .

Polymer Stabilization

The compound is also utilized in the stabilization of polymers. Its ability to scavenge free radicals makes it an excellent additive for plastics and rubber products.

Data Table: Polymer Stabilization Efficacy

Polymer TypeConcentration (ppm)Efficacy (%)
Polypropylene10085
Polyethylene20090
Styrene-butadiene rubber15088

This table illustrates the effectiveness of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one at varying concentrations across different polymer types.

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its antioxidant properties suggest possible applications in formulations aimed at reducing oxidative stress-related diseases.

Case Study: Neuroprotection

A study indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. The results showed a significant reduction in cell death rates when treated with this compound compared to untreated controls .

Industrial Applications

Beyond food and pharmaceuticals, this compound finds usage in various industrial applications including:

  • Lubricants: Enhancing the thermal stability and oxidative resistance of lubricants.
  • Cosmetics: Acting as an antioxidant in skincare formulations to protect against environmental stressors.

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of the target compound with structurally analogous derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one 4-Hydroxyanilino-methylidene C₂₅H₃₁NO₂ 377.52 215–247* High thermal stability, hydrogen-bond donor/acceptor
2,6-Ditert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one 4-Methoxybenzylidene C₂₂H₂₈O₂ 324.45 165–167 Enhanced solubility in polar solvents; methoxy group reduces H-bonding
2,6-Ditert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one 4-Methylthiobenzylidene C₂₂H₂₈OS 340.51 180–182 Sulfur-containing substituent increases lipophilicity
Rosolic acid (4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one) Bis(4-hydroxyphenyl)methylidene C₁₉H₁₄O₃ 290.32 275–280 pH-sensitive chromophore; used as an acid-base indicator
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 2-Hydroxy-5-methylanilino-methylidene + nitro C₁₃H₁₀N₂O₄ 270.23 198–200 Nitro group enhances electrophilicity; tridentate ligand potential

*Estimated based on analogous tert-butyl-substituted quinones .

Key Research Findings

Steric and Electronic Effects: The tert-butyl groups in the target compound significantly reduce molecular packing density compared to non-bulky analogs (e.g., rosolic acid), leading to lower melting points relative to unsubstituted derivatives . The 4-hydroxyanilino group enables intermolecular hydrogen bonding, as observed in crystallographic data for similar Schiff base derivatives (e.g., O–H···O=C interactions) .

Reactivity and Applications: Compounds with electron-withdrawing substituents (e.g., nitro group in 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one) exhibit increased electrophilicity, making them reactive toward nucleophiles . The target compound’s hydroxyl group allows for coordination to metal ions, a property exploited in catalyst design and supramolecular chemistry .

Spectroscopic Properties: UV-Vis spectra of tert-butyl-substituted cyclohexadienones show bathochromic shifts (~450–500 nm) due to extended conjugation, whereas rosolic acid derivatives absorb at lower wavelengths (~400 nm) .

Biological Activity

2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one, commonly referred to as a derivative of butylated hydroxytoluene (BHT), is a synthetic compound that has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, particularly toxicology and pharmacology.

  • Molecular Formula : C15H24O2
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 10396-80-2
  • IUPAC Name : 2,6-Di(tert-butyl)-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

Antioxidant Properties

One of the primary biological activities of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is its role as an antioxidant. It is known to scavenge free radicals and protect cellular components from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress.

Hematological Effects

Research indicates that this compound can influence blood coagulation. A study involving male Sprague-Dawley rats demonstrated that BHT quinone methide (a metabolite of BHT) caused a decrease in several coagulation factors (II, VII, IX, and X) in a dose-dependent manner after administration. This effect suggests that the compound may disrupt the vitamin K redox cycle, leading to hemorrhagic conditions .

Antimicrobial Activity

Preliminary studies suggest that derivatives of BHT exhibit antimicrobial properties. The compound has shown efficacy against certain bacterial strains, indicating potential applications in developing antimicrobial agents . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Toxicological Evaluation

A toxicological evaluation assessed the effects of BHT and its derivatives on liver function and tumor incidence in rats. The study found that while BHT could reduce the incidence of hepatomas when combined with carcinogens, it also raised concerns regarding its potential to induce hemorrhagic effects due to altered coagulation profiles .

Study Findings
Toxicological EvaluationReduced hepatoma incidence; altered coagulation
Hematological StudyDecreased coagulation factors II, VII, IX, X
Antimicrobial ActivityEfficacy against specific bacterial strains

The biological activities of 2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress pathways.
  • Modulation of Gene Expression : There is evidence suggesting that it can influence the expression of genes related to detoxification and antioxidant response.

Q & A

Q. Table 1. Key Crystallographic Parameters (from )

ParameterValue
Space groupP 1 21 1
Z4
Rint0.032
C–O bond length1.23 Å
C=N bond length1.35 Å

Q. Table 2. Synthetic Yields Under Varied Conditions (from )

CatalystSolventTemp (°C)Yield (%)
Acetic acidDMF7078
NoneToluene11042
H₂SO₄Ethanol6065

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